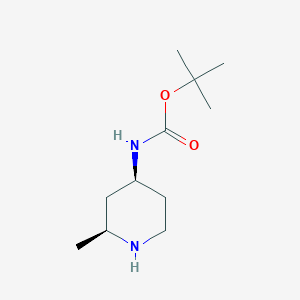

(2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester

Description

(2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a chiral piperidine derivative functionalized with a methyl group at the 2-position and a tert-butyl carbamate group at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its inclusion in discontinued product listings from CymitQuimica . Its stereochemistry and tert-butyl carbamate moiety confer stability and influence its reactivity in downstream reactions.

Properties

IUPAC Name |

tert-butyl N-[(2S,4S)-2-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-9(5-6-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURXHODEVCLVNT-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves the reaction of (2S,4S)-2-methylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Scientific Research Applications

(2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester and related carbamic acid tert-butyl esters:

Pharmacological and Physicochemical Properties

Steric and Electronic Effects

- The tert-butyl carbamate group in all compounds provides steric protection, reducing hydrolysis susceptibility compared to smaller esters (e.g., methyl or ethyl) .

Hydrogen Bonding and Solubility

- The hydroxyl group in (2S,4S)-1-tert-butyl 2-methyl-4-hydroxypiperidine-1,2-dicarboxylate increases hydrogen bonding capacity (TPSA = ~84.7 Ų), improving aqueous solubility compared to non-hydroxylated analogs.

- The chloropyrimidinyl group in enhances π-π stacking interactions, favoring binding to aromatic residues in enzymes or receptors.

Pharmacological Activity

- Methyl and benzyl carbamic esters (e.g., the target compound) exhibit strong physostigmine-like activity, stimulating intestinal peristalsis and miotic effects, as observed in historical studies .

- Quaternary ammonium derivatives (e.g., fluorinated analogs ) show higher activity than tertiary bases due to improved ionic interactions .

Stability and Reactivity

Biological Activity

(2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring and specific stereochemistry at the 2 and 4 positions, which significantly influences its interactions with biological targets.

- Chemical Formula : CHNO

- Molecular Weight : 200.28 g/mol

- CAS Number : 73874-95-0

- Structure : The compound includes a tert-butyl ester group that enhances its solubility and stability.

Enzyme Inhibition

One of the most notable biological activities of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester is its potential as an enzyme inhibitor . Compounds with similar structures have demonstrated activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for treating neurological disorders such as Alzheimer's disease. Studies suggest that this compound may exhibit similar inhibitory effects, warranting further investigation into its pharmacological applications .

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound may possess anti-inflammatory and analgesic properties. These effects are particularly relevant in developing treatments for conditions characterized by chronic pain and inflammation. The mechanism by which these effects are mediated may involve modulation of inflammatory pathways or direct interaction with pain receptors.

Structure-Activity Relationship (SAR)

The structure of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester allows for interactions with various biological targets. The stereochemistry at the 2 and 4 positions plays a crucial role in determining its biological activity:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (2S,4R)-(2-Methyl-piperidin-4-yl)-carbamic acid ethyl ester | Similar piperidine structure | Different stereochemistry affecting biological activity |

| (3R)-3-(Aminomethyl)-1-methylpiperidin-2-one | Contains a piperidine ring | Exhibits potent analgesic effects |

| N-(1-Methylpyrrolidin-2-yl)carbamic acid | Pyrrolidine instead of piperidine | Potential use in cognitive enhancement |

This table illustrates how variations in structure can influence the biological activities of related compounds, highlighting the importance of stereochemistry in drug design.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of (2S,4S)-(2-Methyl-piperidin-4-yl)-carbamic acid tert-butyl ester through various experimental models:

- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit AChE activity, with IC50 values comparable to known AChE inhibitors. This suggests its potential utility in treating cognitive impairments associated with neurodegenerative diseases .

- Animal Models : In animal studies, administration of this compound has shown promising results in reducing pain responses and inflammation markers, supporting its analgesic and anti-inflammatory claims. These findings indicate a need for further exploration into its therapeutic applications .

- P-glycoprotein Interaction : Investigations into the interaction of this compound with P-glycoprotein (P-gp), a key player in drug transport across cell membranes, revealed that it may act as a substrate or inhibitor depending on concentration levels. This interaction is crucial for understanding the pharmacokinetics and bioavailability of drugs derived from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.